molecular formula C14H11N3 B4249767 2-[3-(1H-pyrazol-5-yl)phenyl]pyridine

2-[3-(1H-pyrazol-5-yl)phenyl]pyridine

Cat. No.: B4249767
M. Wt: 221.26 g/mol
InChI Key: KLZUOGZHXCFOHM-UHFFFAOYSA-N
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Description

2-[3-(1H-Pyrazol-5-yl)phenyl]pyridine is a heterocyclic compound featuring a pyridine ring directly linked to a phenyl group substituted with a pyrazole moiety at the 3-position. Its molecular formula is C₁₄H₁₀N₃, with an average molecular weight of 220.26 g/mol (monoisotopic mass: 220.0876). The pyridine and pyrazole rings contribute to its planar geometry and nitrogen-rich electronic environment, making it a versatile ligand in coordination chemistry and a scaffold in medicinal chemistry . This compound’s bifunctional N,N′-chelating capability allows it to bind transition metals, enabling applications in catalysis, photoluminescent materials, and pharmaceuticals .

Properties

IUPAC Name

2-[3-(1H-pyrazol-5-yl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c1-2-8-15-13(6-1)11-4-3-5-12(10-11)14-7-9-16-17-14/h1-10H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZUOGZHXCFOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-pyrazol-5-yl)phenyl]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-pyrazol-5-yl)phenyl]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the trifluoroacetate group.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoroacetate group.

Mechanism of Action

The mechanism of action of 2-[3-(1H-pyrazol-5-yl)phenyl]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(1H-Pyrazol-5-yl)pyridine Derivatives

  • 2-(3-(Trifluoromethyl)-1H-pyrazol-5-yl)pyridine (fppz): Structure: Substituted with a trifluoromethyl (-CF₃) group at the pyrazole 3-position. Applications: Acts as an ancillary ligand in greenish-blue phosphorescent Ir(III) complexes for OLEDs, achieving external quantum efficiencies (EQEs) up to 33.5%. The electron-withdrawing -CF₃ group stabilizes the LUMO, blue-shifting emission spectra compared to non-fluorinated analogs . Key Data:
Property 2-[3-(1H-Pyrazol-5-yl)phenyl]pyridine fppz
Molecular Weight (g/mol) 220.26 239.19
Substituent Phenyl at pyrazole 3-position -CF₃ at pyrazole 3-position
Application Ligand in organoboron complexes OLED phosphorescent ligand
  • 2-(1H-Pyrazol-5-yl)pyridine-BPh₃ Complexes: Reactivity: Reacts with triphenylborane (BPh₃) to form N,N′-chelate organoboron compounds. Crown ether derivatives of these complexes detect alkali/alkaline earth ions via fluorescence quenching . Contrast: The parent compound lacks boronate functionality but shares similar metal-binding affinity.

Substituent Variations on the Pyrazole Ring

Fluorinated Derivatives

  • 2-[2-{1-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]ethylidene}hydrazinyl]pyridine (13e) :
    • Structure : Incorporates a hydrazine bridge and trifluoromethyl group.
    • Application : Fluorinated pyrazoles are critical in drug design for enhanced metabolic stability and bioavailability .
    • Comparison : Unlike the target compound’s direct phenyl linkage, 13e’s hydrazine spacer increases conformational flexibility, altering binding kinetics .

Chlorodifluoromethoxy-Substituted Analogs

  • N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)-3-pyridinecarboxamide :
    • Structure : Combines a pyrazole-pyridine core with a chlorodifluoromethoxy (-OCF₂Cl) substituent.
    • Application : Inhibits mitochondrial complex IV or ubiquitin proteasome pathways, demonstrating dual therapeutic activity .
    • Key Difference : The addition of a carboxamide group and bulky substituents enhances target specificity in biological systems compared to the simpler parent compound .

Heterocyclic Replacements

Triazole-Based Analogs

  • 3-(3-Phenyl-1H-1,2,4-triazol-5-yl)pyridine :
    • Structure : Replaces pyrazole with a 1,2,4-triazole ring.
    • Impact : Triazoles exhibit stronger π-π stacking and hydrogen-bonding capabilities, improving solubility and receptor affinity in medicinal chemistry .
    • Data :













































      PropertyThis compoundTriazole Analog
      HeterocyclePyrazole1,2,4-Triazole
      Molecular FormulaC₁₄H₁₀N₃C₁₃H₁₀N₄
      BioactivityModerate kinase inhibition Enhanced receptor binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(1H-pyrazol-5-yl)phenyl]pyridine
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